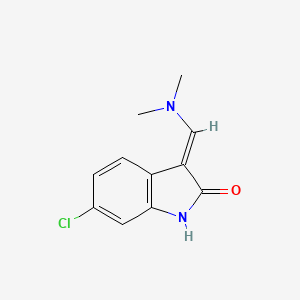![molecular formula C15H22N2O B6644983 N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide](/img/structure/B6644983.png)
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, commonly known as ACHP, is a chemical compound that has been widely used in scientific research. ACHP is an inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that play a crucial role in regulating various physiological processes, including pain sensation, inflammation, and appetite. By inhibiting FAAH, ACHP increases the levels of endocannabinoids in the body, leading to various biochemical and physiological effects.
Mécanisme D'action
ACHP works by inhibiting the enzyme N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids bind to cannabinoid receptors in the body, leading to various physiological effects. By inhibiting this compound, ACHP increases the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors and various biochemical and physiological effects.
Biochemical and Physiological Effects:
ACHP has been shown to have various biochemical and physiological effects in animal models. It has been found to increase the levels of endocannabinoids in the body, leading to enhanced activation of cannabinoid receptors. This, in turn, leads to analgesic, anti-inflammatory, and anxiolytic effects. ACHP has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
ACHP has several advantages for use in lab experiments. It is a potent and selective inhibitor of N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide, making it an ideal tool for studying the role of endocannabinoids in various physiological processes. ACHP is also relatively stable and can be easily synthesized in large quantities. However, ACHP has some limitations as well. It has poor solubility in water, making it difficult to administer in vivo. ACHP also has a relatively short half-life, requiring frequent dosing in animal models.
Orientations Futures
There are several future directions for research on ACHP. One potential direction is to investigate the therapeutic potential of ACHP in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases. Another direction is to develop more potent and selective N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide inhibitors that can be used in clinical settings. Additionally, further research is needed to understand the long-term effects of ACHP and other this compound inhibitors on the endocannabinoid system and overall physiological function.
Méthodes De Synthèse
The synthesis of ACHP involves the reaction of 2-phenylpropanoyl chloride with (1R,2R)-2-aminocyclohexanol in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure ACHP.
Applications De Recherche Scientifique
ACHP has been extensively used in scientific research to study the role of endocannabinoids in various physiological processes. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. ACHP has also been used to investigate the potential therapeutic applications of endocannabinoid modulation in various diseases, including chronic pain, anxiety disorders, and neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[(1R,2R)-2-aminocyclohexyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-11(12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-4,7-8,11,13-14H,5-6,9-10,16H2,1H3,(H,17,18)/t11?,13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUNVLVDBBDWDR-HIDCPEKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NC2CCCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)C(=O)N[C@@H]2CCCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B6644902.png)
![N-[(3-hydroxy-2-methyloxolan-3-yl)methyl]-1-methylpyrazole-4-carboxamide](/img/structure/B6644903.png)
![2-[3-(Dimethylamino)pyrrolidin-1-yl]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6644916.png)
![(2S)-2-[(4-hydroxy-3-methylbenzoyl)amino]hexanoic acid](/img/structure/B6644927.png)

![3-bromo-N-[1-(1,5-dimethylpyrazol-4-yl)ethyl]pyridine-2-carboxamide](/img/structure/B6644938.png)
![(2S)-4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonylamino)-2-hydroxybutanoic acid](/img/structure/B6644952.png)


![2-[(4-Chloro-2-methylbenzoyl)-propan-2-ylamino]acetic acid](/img/structure/B6644969.png)



![2-[(4-Chloro-6-methylpyridine-3-carbonyl)-propylamino]acetic acid](/img/structure/B6644995.png)
